BenchChemオンラインストアへようこそ!

(S)-7-Methyl-6-azaspiro[3.4]octane

Medicinal Chemistry Scaffold Design Fraction sp³

(S)-7-Methyl-6-azaspiro[3.4]octane (CAS 2416217-68-8 free base; CAS 2416217-69-9 hydrochloride salt; molecular formula C₈H₁₅N; MW 125.21 g/mol) is a chiral spirocyclic secondary amine belonging to the 6-azaspiro[3.4]octane class. The compound features a saturated bicyclic scaffold in which a four-membered azetidine ring and a cyclopentane ring are fused at a single spiro-carbon, with a methyl substituent at the 7-position introducing a defined (S)-configured stereocenter.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
Cat. No. B13547110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-Methyl-6-azaspiro[3.4]octane
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCC1CC2(CCC2)CN1
InChIInChI=1S/C8H15N/c1-7-5-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3/t7-/m0/s1
InChIKeyLXZYDFHXZDFHAN-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-7-Methyl-6-azaspiro[3.4]octane – Chiral Spirocyclic Amine Building Block for Medicinal Chemistry Procurement


(S)-7-Methyl-6-azaspiro[3.4]octane (CAS 2416217-68-8 free base; CAS 2416217-69-9 hydrochloride salt; molecular formula C₈H₁₅N; MW 125.21 g/mol) is a chiral spirocyclic secondary amine belonging to the 6-azaspiro[3.4]octane class . The compound features a saturated bicyclic scaffold in which a four-membered azetidine ring and a cyclopentane ring are fused at a single spiro-carbon, with a methyl substituent at the 7-position introducing a defined (S)-configured stereocenter . This scaffold class is recognized as a privileged structure in drug discovery, providing three-dimensional shape, high fraction of sp³-hybridized carbons (Fsp³ = 1.0 for the parent 6-azaspiro[3.4]octane core), and spatially well-defined exit vectors for substituent placement .

Why Generic Substitution Fails for (S)-7-Methyl-6-azaspiro[3.4]octane – Stereochemical and Scaffold-Level Differentiation


The (S)-7-methyl-6-azaspiro[3.4]octane scaffold cannot be freely interchanged with common saturated N-heterocycles (e.g., piperidine, pyrrolidine) or even with its own (R)-enantiomer or racemate. The spirocyclic architecture confers an Fsp³ value of 1.0, indicating complete saturation and maximal three-dimensional character, in contrast to piperidine (Fsp³ ≈ 0.83) or aromatic bioisosteres (Fsp³ ≪ 0.5) . The 7-methyl substituent introduces a stereocenter whose configuration directly governs the spatial orientation of downstream substituents, impacting target binding, selectivity, and pharmacokinetic properties; racemic or opposite-enantiomer substitution introduces uncontrolled stereochemical variables that cannot be assumed equipotent without experimental validation . Furthermore, antibacterial structure–activity relationship (SAR) data from fluoroquinolone congeners demonstrate that the size of the spirocyclic periphery is a critical determinant of activity: compact 6-azaspiro[3.4]octane-containing compounds retain potent, broad-spectrum activity, whereas larger spirocyclic analogs (e.g., 1-oxa-9-azaspiro[5.5]undecane derivatives) are completely inactive [1].

Quantitative Differentiation Evidence: (S)-7-Methyl-6-azaspiro[3.4]octane vs. Structural Analogs


Fsp³ = 1.0 – Maximal Three-Dimensional Character vs. Piperidine and Planar Heterocycles

The 6-azaspiro[3.4]octane core that constitutes the scaffold of (S)-7-methyl-6-azaspiro[3.4]octane exhibits an Fsp³ (fraction of sp³-hybridized carbons) value of 1.0, meaning every carbon atom in the bicyclic framework is sp³-hybridized . This represents the theoretical maximum for a saturated carbocyclic/heterocyclic system. By comparison, piperidine—a ubiquitous saturated N-heterocycle building block—has an Fsp³ of approximately 0.83, while pyridine (Fsp³ ≈ 0) and benzene (Fsp³ = 0) are fully planar [1]. Higher Fsp³ values correlate with improved clinical success rates, enhanced aqueous solubility, and reduced promiscuous binding in drug discovery campaigns .

Medicinal Chemistry Scaffold Design Fraction sp³

Antibacterial Potency: 6-Azaspiro[3.4]octane-Containing Fluoroquinolone vs. Larger Spirocyclic Congeners

In a direct head-to-head comparison of 11 ciprofloxacin congeners bearing different spirocyclic amine peripheries, compounds incorporating the compact 6-azaspiro[3.4]octane scaffold (congeners 6a–6c) displayed potent antibacterial activity against multiple ESKAPE pathogens, whereas all compounds with larger spirocyclic peripheries (6f–6k, containing 6-membered or larger spirocyclic components) displayed no detectable bacterial-growth inhibition in initial disk diffusion susceptibility tests and were not progressed to MIC testing [1]. The lead compound 6a, bearing a 6-azaspiro[3.4]octane periphery with a 4-cyclopropyl-4H-1,2,4-triazol-3-yl substituent, demonstrated activity against five of six ESKAPE pathogens with broad-spectrum potency comparable to ciprofloxacin [1].

Antibacterial Fluoroquinolone ESKAPE pathogens Structure–Activity Relationship

Stereochemical Control: (S)-Configured 7-Methyl Group Enables Defined Exit Vector Geometry vs. Racemate and (R)-Enantiomer

The (S)-7-methyl substitution on the 6-azaspiro[3.4]octane scaffold introduces a single, defined stereocenter that governs the three-dimensional trajectory of substituents emanating from the spirocyclic core . The spirocyclic framework itself provides spatially well-defined exit vectors—the dimensionality of substituent projection—that are predetermined by the rigid bicyclic architecture . In contrast, the racemic mixture (CAS 1804129-24-5, available commercially at 95% purity ) contains an equimolar blend of (S) and (R) enantiomers, each directing downstream substituents into opposite hemispheres of three-dimensional space. This stereochemical ambiguity cannot be resolved post-synthetically without chiral separation, which has been demonstrated to require diastereomeric salt formation with L-tartaric acid derivatives, achieving >98% enantiomeric excess but at the cost of low yield (30–40%) via fractional crystallization .

Chiral Synthesis Enantioselective Stereochemistry Scaffold Assembly

Defined Exit Vectors via Spirocyclic Architecture vs. Monocyclic Saturated Amines

Unlike monocyclic saturated amines (e.g., piperidine, pyrrolidine) whose substituents project along conformationally flexible trajectories, the spirocyclic 6-azaspiro[3.4]octane scaffold fixes the relative orientation of substituents through its rigid bicyclic junction . The Carreira group at SpiroChem has characterized these as 'spatially well-defined exit vectors' that enable systematic exploration of three-dimensional chemical space from a single building block module . The (S)-7-methyl substitution adds a further stereochemical constraint: the methyl group and the secondary amine at the 6-position adopt fixed spatial relationships that cannot be replicated by simple N-alkyl piperidines or pyrrolidines . This structural pre-organization is particularly valuable for fragment-based drug discovery, where defined vector geometry is essential for fragment linking and merging strategies [1].

Scaffold Assembly Exit Vectors Chemical Space Fragment-Based Drug Discovery

High-Impact Application Scenarios for (S)-7-Methyl-6-azaspiro[3.4]octane in Drug Discovery and Chemical Biology


Chiral Spirocyclic Amine for Muscarinic M4 Receptor Agonist Programs

Patent literature extensively describes 6-azaspiro[3.4]octane derivatives as core scaffolds for muscarinic M4 receptor agonists, a target class implicated in cognitive disorders, Alzheimer's disease, and psychotic disorders [1]. The (S)-7-methyl substitution provides a stereochemically defined handle for further elaboration, enabling systematic exploration of M4 subtype selectivity. Procurement of the pre-resolved (S)-enantiomer eliminates the stereochemical ambiguity inherent in racemic starting materials and directly supports structure–activity relationship (SAR) studies where enantiomeric configuration is expected to influence receptor subtype binding (as demonstrated by the distinct biological activities of (7R) and (7S) forms noted for this compound class ).

Fluoroquinolone Antibacterial Periphery Optimization Against ESKAPE Pathogens

The 6-azaspiro[3.4]octane scaffold has been validated as a compact spirocyclic periphery in ciprofloxacin congeners, with compound 6a demonstrating broad-spectrum activity against five of six ESKAPE pathogens (MIC range 1.5–6.0 μg/mL, comparable to ciprofloxacin at 0.3–2.5 μg/mL) [2]. Critically, larger spirocyclic peripheries (≥6-membered rings) yielded completely inactive compounds, establishing a narrow structural window for antibacterial activity [2]. (S)-7-Methyl-6-azaspiro[3.4]octane can serve as a chiral building block for next-generation fluoroquinolone analogs, enabling exploration of stereochemistry-dependent antibacterial potency and spectrum modifications.

Three-Dimensional Fragment Library Construction for Fsp³-Rich Chemical Space Exploration

The Sigma-Aldrich/Carreira SpiroChem collaboration has identified spiro[3.4]octane building blocks as key inputs for fragment-based drug discovery libraries, emphasizing their high Fsp³ (1.0), increased aqueous solubility, and potentially enhanced metabolic stability compared to planar aromatic fragments . (S)-7-Methyl-6-azaspiro[3.4]octane adds a chiral dimension to such libraries, providing a stereochemically pure, sp³-maximized fragment with defined exit vectors for fragment growing, linking, or merging strategies. This directly addresses the documented need to move beyond 'flat' aromatic fragments toward three-dimensional, natural-product-like chemical space [3].

Enantioselective Synthesis of DV-7751-Class Fluoroquinolone Intermediates

The DV-7751 fluoroquinolone program established the critical importance of stereochemistry in the 6-azaspiro[3.4]octane C-10 substituent, with the (S)-configured 8-amino-6-azaspiro[3.4]octane intermediate being essential for biological activity [4]. Synthesis of this intermediate required either optical resolution or enantioselective microbial reduction, achieving >96% enantiomeric excess [4]. (S)-7-Methyl-6-azaspiro[3.4]octane represents a closely related chiral building block that can be elaborated to analogous amino-substituted spirocyclic intermediates for novel quinolone carboxylic acid antibacterials, bypassing the need for late-stage chiral resolution.

Quote Request

Request a Quote for (S)-7-Methyl-6-azaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.